REACTION_CXSMILES
|
C(OC([N:6]1[CH2:12][CH2:11][C:10]2[C:13]([O:18][CH3:19])=[C:14]([CH2:16]O)[S:15][C:9]=2[CH2:8][CH2:7]1)=O)C>CCOC(C)=O.[Pd]>[CH3:19][O:18][C:13]1[C:10]2[CH2:11][CH2:12][NH:6][CH2:7][CH2:8][C:9]=2[S:15][C:14]=1[CH3:16]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred rapidly under an atmosphere of H2 for 3 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The crude residue was dissolved in 1 mL EtOH
|
Type
|
ADDITION
|
Details
|
treated with 1 mL 40% aqueous KOH
|
Type
|
ADDITION
|
Details
|
the reaction was diluted with water
|
Type
|
EXTRACTION
|
Details
|
the product was extracted 2× into DCM
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |